N-Hydroxyisonicotinimidoyl Chloride Monohydrochloride: Molecular Architecture, Mechanistic Pathways, and Synthetic Applications
N-Hydroxyisonicotinimidoyl Chloride Monohydrochloride: Molecular Architecture, Mechanistic Pathways, and Synthetic Applications
Executive Summary
In the realm of advanced organic synthesis and drug discovery, the strategic introduction of heteroaromatic pharmacophores is heavily reliant on robust, predictable chemistry. Highly reactive 1,3-dipoles, such as nitrile oxides, are invaluable for constructing isoxazole and isoxazoline rings via [3+2] cycloadditions. However, free nitrile oxides are notoriously unstable, rapidly dimerizing into inactive furoxans.
N-Hydroxyisonicotinimidoyl chloride monohydrochloride (CAS: 4185-98-2) serves as a highly stable, bench-ready precursor to isonicotinonitrile oxide. By sequestering the reactive dipole as a protonated imidoyl chloride, researchers can achieve precise, in situ generation of the reactive species, enabling high-yield stereoselective cycloadditions. This whitepaper details the physicochemical profile, mechanistic behavior, and field-proven protocols for utilizing this critical intermediate.
Physicochemical Profile and Structural Dynamics
The utility of N-Hydroxyisonicotinimidoyl chloride monohydrochloride stems directly from its structural architecture. The molecule consists of an electron-withdrawing pyridine ring substituted at the 4-position with a hydroximoyl chloride group.
Crucially, the compound is supplied as a monohydrochloride salt . If left as a free base, the hydroximoyl chloride can spontaneously eliminate hydrogen chloride over time, leading to premature nitrile oxide formation and subsequent dimerization. The hydrochloride salt protonates the pyridine nitrogen, drastically reducing the electron density across the molecule. This electronic deactivation prevents the auto-elimination of the oxime proton, granting the reagent exceptional shelf stability.
Quantitative Physicochemical Data
The following table summarizes the core physical and chemical properties of the compound, essential for calculating reaction stoichiometry and establishing safe handling parameters[1].
| Property | Value / Description |
| Chemical Name | N-Hydroxyisonicotinimidoyl chloride monohydrochloride |
| CAS Registry Number | 4185-98-2 |
| Molecular Formula | C₆H₆Cl₂N₂O (or C₆H₅ClN₂O · HCl) |
| Molecular Weight | 193.03 g/mol |
| Boiling Point | 180.5 °C at 760 mmHg |
| Flash Point | 62.9 °C |
| Physical State | Solid (White to yellow crystalline powder) |
Mechanistic Chemistry: The 1,3-Dipole Pathway
The primary application of this compound is the generation of isonicotinonitrile oxide for Huisgen 1,3-dipolar cycloadditions. The causality of this transformation relies on a base-catalyzed dehydrohalogenation.
When a mild, non-nucleophilic base (such as triethylamine) is introduced, it first neutralizes the hydrochloride salt. Subsequently, it deprotonates the oxime hydroxyl group. The resulting oxyanion drives the expulsion of the chloride leaving group, generating the transient 1,3-dipole. Because the nitrile oxide is highly electrophilic, it immediately reacts with a present dipolarophile (an alkyne or alkene) in a concerted [3+2] cycloaddition to form a stable heterocycle.
Mechanism of nitrile oxide generation and subsequent [3+2] cycloaddition.
Validated Experimental Methodologies
As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following workflows detail not just the how, but the why behind the synthesis and application of this compound.
Workflow A: Synthesis of the Precursor
The synthesis relies on the controlled chlorination of isonicotinaldehyde oxime. N-chlorosuccinimide (NCS) is utilized instead of chlorine gas to prevent over-chlorination of the pyridine ring and to allow for precise stoichiometric control[2].
Workflow for synthesizing N-Hydroxyisonicotinimidoyl chloride monohydrochloride.
Step-by-Step Protocol:
-
Initiation: Dissolve isonicotinaldehyde oxime (24 mmol) in 40 mL of anhydrous Tetrahydrofuran (THF). Add a catalytic amount of pyridine (2.46 mmol). Causality: Pyridine acts as a nucleophilic catalyst, activating the NCS and facilitating the initial electrophilic attack on the oxime carbon.
-
Chlorination: Add NCS (27.0 mmol) in portions at 25°C, then elevate the temperature to 50°C for 5 hours[2]. Causality: Heating ensures complete conversion. The reaction progress can be self-validated by TLC (disappearance of the starting oxime).
-
Purification: Cool the mixture and filter. Causality: Filtration removes the insoluble succinimide byproduct, driving the equilibrium forward and isolating the free base.
-
Salt Formation: Wash the filter cake with ethyl acetate. To the combined filtrate, introduce anhydrous HCl gas (or HCl in dioxane) until precipitation ceases.
-
Isolation: Filter the resulting precipitate, wash with cold diethyl ether, and dry under a vacuum to yield the highly stable monohydrochloride salt.
Workflow B: In Situ Generation and Cycloaddition
This protocol describes the coupling of the imidoyl chloride with a dipolarophile to form an isoxazole derivative[3].
Step-by-Step Protocol:
-
Preparation: Suspend N-Hydroxyisonicotinimidoyl chloride monohydrochloride (10.64 mmol) and the target dipolarophile (10 mmol) in 15 mL of anhydrous dichloromethane (DCM)[3]. Cool the system to 0°C.
-
Base Addition: Dissolve triethylamine (TEA, 2.2 equivalents) in 10 mL of DCM. Add this solution dropwise over 30 minutes to the cooled suspension. Causality: The first equivalent of TEA neutralizes the HCl salt; the second triggers the dipole formation. Slow addition is critical—it maintains a low steady-state concentration of the highly reactive nitrile oxide, kinetically favoring the bimolecular cycloaddition over unimolecular dimerization into a furoxan.
-
Propagation: Allow the reaction to warm to room temperature and stir for 15 hours[3]. Validation: LC-MS analysis should confirm the mass of the desired cycloadduct and the absence of the imidoyl chloride.
-
Quenching & Extraction: Dilute with 50 mL DCM. Wash sequentially with water, 10% citric acid, and saturated sodium chloride (brine)[3]. Causality: The citric acid wash is vital for protonating and partitioning excess TEA and any residual pyridine derivatives into the aqueous layer, ensuring high purity of the organic phase.
-
Drying: Dry the organic layer over anhydrous MgSO₄, concentrate in vacuo, and purify via flash column chromatography.
Applications in Advanced Drug Discovery
The ability to reliably install an isonicotinyl-substituted isoxazole or isoxazoline ring has profound implications in medicinal chemistry:
-
FXR (NR1H4) Modulators: Nuclear receptor modulators, specifically Farnesoid X Receptor (FXR) agonists, are critical in treating Inflammatory Bowel Disease and liver conditions. N-Hydroxyisonicotinimidoyl chloride is utilized as a foundational building block to synthesize complex, stereoselective FXR modulators, allowing researchers to bridge specific transcription factors with basal transcription machinery[4].
-
Anticancer Spiro-heterocycles: The compound is actively used in the one-pot synthesis of stereoselective spiro[pyrazole-4,5′-isoxazoline]-5-one derivatives. These complex architectures have demonstrated potent in vitro antitumor activities against human cancer cell lines (such as HepG2 and MCF7) by acting as structural templates that interact with epidermal growth factor (EGF) tyrosine kinase receptors[5].
References
-
[ResearchGate] An Efficient One-pot Synthesis of Certain Stereoselective Spiro[pyrazole-4,5′-isoxazoline]-5-one Derivatives: In vitro Evaluation of Antitumor Activities, Molecular Docking and In silico ADME Predictions. ResearchGate.[Link]
- [Google Patents] US20240336608A1 - Il4i1 inhibitors and methods of use. Google Patents.
- [Google Patents] US20100234340A1 - Substituted Spiroamide Compounds.
Sources
- 1. 4185-98-2,N-Hydroxyisonicotinimidoyl chloride monohydrochloride [lookchemicals.com]
- 2. US20240336608A1 - Il4i1 inhibitors and methods of use - Google Patents [patents.google.com]
- 3. US20100234340A1 - Substituted Spiroamide Compounds - Google Patents [patents.google.com]
- 4. US11247986B2 - FXR (NR1H4) modulating compounds - Google Patents [patents.google.com]
- 5. researchgate.net [researchgate.net]
